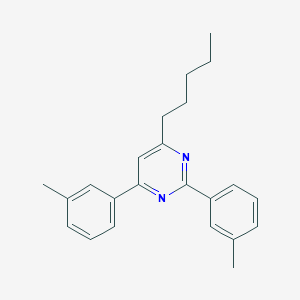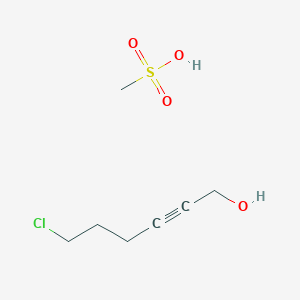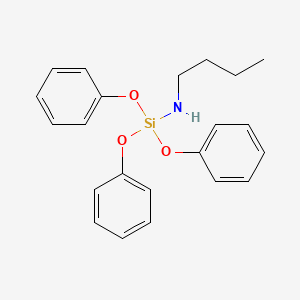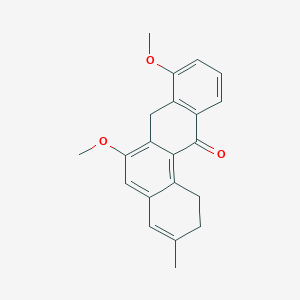![molecular formula C25H31NO3 B14393910 N-(4-{[2-(Bicyclo[2.2.1]heptan-2-yl)propan-2-yl]oxy}phenyl)-L-phenylalanine CAS No. 87991-55-7](/img/structure/B14393910.png)
N-(4-{[2-(Bicyclo[2.2.1]heptan-2-yl)propan-2-yl]oxy}phenyl)-L-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{[2-(Bicyclo[221]heptan-2-yl)propan-2-yl]oxy}phenyl)-L-phenylalanine is a complex organic compound featuring a bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-(Bicyclo[2.2.1]heptan-2-yl)propan-2-yl]oxy}phenyl)-L-phenylalanine typically involves multiple steps. One common approach is to start with the preparation of the bicyclo[2.2.1]heptane derivative, which can be synthesized through a Diels-Alder reaction followed by hydrogenation. The phenylalanine moiety is then introduced through a coupling reaction, often using peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-{[2-(Bicyclo[2.2.1]heptan-2-yl)propan-2-yl]oxy}phenyl)-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenylalanine moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-(4-{[2-(Bicyclo[2.2.1]heptan-2-yl)propan-2-yl]oxy}phenyl)-L-phenylalanine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of complex molecules.
Wirkmechanismus
The mechanism of action of N-(4-{[2-(Bicyclo[2.2.1]heptan-2-yl)propan-2-yl]oxy}phenyl)-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The compound may act as an inhibitor or activator, depending on the context and the specific target involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Norbornane: A simpler bicyclic compound with similar structural features.
Norcamphor: Another bicyclic compound with a ketone functional group.
Bicyclo[2.2.1]heptan-2-one: A related compound with a ketone group.
Uniqueness
N-(4-{[2-(Bicyclo[221]heptan-2-yl)propan-2-yl]oxy}phenyl)-L-phenylalanine is unique due to its combination of a bicyclic structure with a phenylalanine moiety
Eigenschaften
CAS-Nummer |
87991-55-7 |
|---|---|
Molekularformel |
C25H31NO3 |
Molekulargewicht |
393.5 g/mol |
IUPAC-Name |
(2S)-2-[4-[2-(2-bicyclo[2.2.1]heptanyl)propan-2-yloxy]anilino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C25H31NO3/c1-25(2,22-15-18-8-9-19(22)14-18)29-21-12-10-20(11-13-21)26-23(24(27)28)16-17-6-4-3-5-7-17/h3-7,10-13,18-19,22-23,26H,8-9,14-16H2,1-2H3,(H,27,28)/t18?,19?,22?,23-/m0/s1 |
InChI-Schlüssel |
UKVVTXUPCHVWBP-DIVRYIQPSA-N |
Isomerische SMILES |
CC(C)(C1CC2CCC1C2)OC3=CC=C(C=C3)N[C@@H](CC4=CC=CC=C4)C(=O)O |
Kanonische SMILES |
CC(C)(C1CC2CCC1C2)OC3=CC=C(C=C3)NC(CC4=CC=CC=C4)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2'-Disulfanediylbis[4-cyclopentyl-6-(hydroxymethyl)phenol]](/img/structure/B14393830.png)
![2-Benzoyl-7-bromo-2-azabicyclo[3.3.1]nonan-8-one](/img/structure/B14393837.png)
![5-[(Prop-2-yn-1-yl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14393852.png)
![2-[3-(Ethylamino)-3-oxopropyl]-1,1,1-trimethylhydrazin-1-ium](/img/structure/B14393855.png)
![{3-[(2-Methoxyethoxy)methoxy]prop-1-EN-1-YL}cyclohexane](/img/structure/B14393867.png)

![3-[(3-Methylphenyl)methyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B14393891.png)

![3-(2-Methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-B]quinoxaline](/img/structure/B14393898.png)




